Cas no 332407-62-2 (N-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide)

N-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4-dichlorophenyl group and a 2-methylpropanamide moiety. This structure imparts notable chemical stability and reactivity, making it suitable for applications in pharmaceutical and agrochemical research. The dichlorophenyl group enhances lipophilicity, potentially improving bioavailability, while the thiadiazole ring contributes to its heterocyclic versatility. The compound's well-defined molecular architecture allows for precise modifications, facilitating its use as an intermediate in the development of biologically active molecules. Its synthesis and characterization are well-documented, ensuring reproducibility for research and industrial applications.
N-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide structure
332407-62-2 structure
Product Name:N-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide
CAS No:332407-62-2
MF:C12H11Cl2N3OS
MW:316.206238985062
CID:6535893
Update Time:2025-10-28

N-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide
    • Propanamide, N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-
    • Inchi: 1S/C12H11Cl2N3OS/c1-6(2)10(18)15-12-17-16-11(19-12)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,17,18)
    • InChI Key: YFVNAVZNSIVUED-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(Cl)C=C2Cl)S1)(=O)C(C)C

N-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide Pricemore >>

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Additional information on N-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide

N-5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-Yl-2-Methylpropanamide: A Comprehensive Overview

N-5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide, identified by the CAS registry number 332407-62-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The molecule's structure is characterized by a thiadiazole ring system substituted with a 2,4-dichlorophenyl group and a 2-methylpropanamide moiety. These structural features contribute to its unique chemical properties and functional versatility.

The synthesis of N-5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide involves a series of well-established organic reactions. The thiadiazole ring is typically formed through the cyclization of an appropriate thioamide or thioester under specific conditions. Subsequent substitution reactions introduce the 2,4-dichlorophenyl group and the 2-methylpropanamide side chain. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for the synthesis of this compound.

One of the most notable aspects of this compound is its biological activity. Studies have demonstrated that N-5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylpropanamide exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Furthermore, research has shown that this compound may have potential applications in the treatment of neurodegenerative diseases due to its neuroprotective effects.

In addition to its biological activities, N-5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-Yl-related compounds have been explored for their roles in agrochemicals. The presence of the dichlorophenyl group imparts certain pesticidal properties, making this class of compounds valuable in crop protection. Recent studies have focused on optimizing the bioavailability and efficacy of these compounds for agricultural use while minimizing environmental impact.

The structural flexibility of N-5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-based compounds allows for further functionalization to enhance their therapeutic potential. Researchers are actively investigating methods to modify the substituents on the thiadiazole ring to target specific diseases or improve pharmacokinetic profiles. For instance, efforts are underway to develop analogs with enhanced solubility or prolonged half-life for better drug delivery.

From a chemical standpoint, the synthesis and characterization of CAS No. 332407-62-related compounds continue to be areas of active research. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of these compounds. Additionally, computational chemistry methods are being utilized to predict their stability and reactivity under various conditions.

In conclusion, N-5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-based compounds like CAS No. 332407-62 represent a promising class of molecules with diverse applications in medicine and agriculture. Ongoing research is expected to uncover new insights into their mechanisms of action and pave the way for innovative therapeutic strategies.

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